Spiro[3.6]decan-2-one
Description
Significance of Spiro Compounds in Advanced Organic Synthesis and Chemical Research
Spiro compounds are of considerable interest in organic chemistry due to their distinct three-dimensional structures and the conformational rigidity imparted by the spiro junction. nih.govnih.gov This unique architecture often leads to novel chemical, physical, and biological properties, making them valuable targets in various research areas. nih.govwalshmedicalmedia.comresearchgate.net
The significance of spiro compounds extends to several key domains:
Medicinal Chemistry and Drug Discovery: The three-dimensional nature of spirocycles allows for a more precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity to biological targets like proteins and enzymes. nih.govresearchgate.netrsc.org This has led to their incorporation into a variety of therapeutic agents and their exploration as scaffolds in drug discovery programs. researchgate.netbohrium.comresearchgate.net Many natural products with significant biological activities also possess spirocyclic motifs. researchgate.net
Materials Science: The rigid framework of spiro compounds makes them suitable for the design of novel materials with specific optical and electronic properties. walshmedicalmedia.com They are being investigated for applications in areas such as organic electronics. walshmedicalmedia.com
Fragrance and Flavor Industry: Certain spirocyclic compounds, including those with a spirodecane ring system, are utilized in the fragrance industry due to their unique olfactory properties. researchgate.netresearchgate.net
Organic Synthesis: The synthesis of complex spirocycles presents unique challenges and opportunities, driving the development of new synthetic methodologies. nih.govresearchgate.net The strain inherent in some spirocyclic systems can also be harnessed for novel chemical transformations. nih.gov
Unique Structural Features of Spirocyclic Ketones and their Conformational Rigidity
Spirocyclic ketones, such as Spiro[3.6]decan-2-one, possess a set of distinctive structural characteristics that influence their reactivity and properties. The spiro-fusion of the two rings creates a rigid molecular framework, significantly limiting the conformational flexibility compared to their monocyclic or non-spiro bicyclic counterparts. nih.govnih.govresearchgate.net
This conformational rigidity arises from the steric constraints imposed by the shared spiro atom. The two rings are held in a relatively fixed orientation to each other, which can be nearly orthogonal. scribd.com This fixed three-dimensional arrangement is a key feature that distinguishes spiro compounds and is a primary reason for their growing importance in fields like drug design, where precise positioning of substituents is crucial for biological activity. nih.govrsc.org
Scope and Rationale for Focused Research on the this compound Scaffold
The focused study of the this compound scaffold is driven by the potential to explore the interplay between the specific ring sizes (a four-membered and a seven-membered ring) and the ketone functionality. This particular combination of a small, strained ring and a larger, more flexible ring fused at a single point presents a unique chemical entity.
Research into this scaffold allows for the investigation of:
Synthetic Accessibility: Developing efficient and stereoselective methods for the synthesis of the this compound core is a fundamental research objective.
Chemical Reactivity: Understanding how the ring strain and steric hindrance inherent in the spiro[3.6]decane system affect the reactivity of the ketone group is crucial for its application as a synthetic intermediate.
Structural and Conformational Analysis: Detailed studies of its three-dimensional structure and conformational preferences can provide valuable insights for the design of more complex molecules based on this scaffold.
Potential Applications: Given the broad utility of spiro compounds, a thorough understanding of the properties of this compound could pave the way for its use as a building block in the synthesis of novel materials or biologically active molecules.
While specific research findings on this compound are not extensively detailed in the provided search results, the general principles of spirocyclic chemistry strongly suggest its potential as a valuable and underexplored scaffold. The systematic investigation of its synthesis and reactivity is a logical step in the broader effort to expand the toolkit of spirocyclic building blocks available to chemists.
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.6]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-7-10(8-9)5-3-1-2-4-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMAZDBXPLLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Classification, and Configurational Analysis of Spiro 3.6 Decan 2 One
Systematic IUPAC Nomenclature of Spiro[3.6]decan-2-one and Related Systems
The systematic naming of spiro compounds follows the nomenclature first proposed by Adolf von Baeyer in 1900. scribd.comlscollege.ac.in The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the unambiguous naming of these structures. wikipedia.org
The name "this compound" is derived as follows:
spiro : This prefix indicates the presence of a spiro junction, where two rings share a single atom. lscollege.ac.in
[3.6] : The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom. The numbers are arranged in increasing order and separated by a period. In this case, one ring has three carbon atoms (a cyclobutane (B1203170) ring), and the other has six (a cycloheptane (B1346806) ring). lscollege.ac.inwikipedia.org
decan : This part of the name indicates the total number of carbon atoms in the bicyclic system, which is ten (3 + 6 + 1 spiro atom).
-2-one : This suffix and number indicate the presence of a ketone functional group at the second position of the spirocyclic framework. nih.gov The numbering of the carbon skeleton begins in the smaller ring, starting with the carbon atom adjacent to the spiro atom, and proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. lscollege.ac.inwikipedia.org
Therefore, this compound has a cyclobutane ring and a cycloheptane ring joined at a common carbon atom, with a carbonyl group located on the cyclobutane ring.
A related parent compound is Spiro[3.6]decane, which lacks the ketone functional group. nih.gov Other examples of named spiro compounds include 1-bromo-3-chlorospiro[4.5]decan-7-ol and 1-bromo-3-chlorospiro[3.6]decan-7-ol. lscollege.ac.in
Table 1: IUPAC Nomenclature of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₁₀H₁₆O | Cyclobutane and cycloheptane rings; ketone at C-2 |
| Spiro[3.6]decane | C₁₀H₁₈ | Cyclobutane and cycloheptane rings; parent alkane |
| Spiro[3.6]decan-1-one | C₁₀H₁₆O | Cyclobutane and cycloheptane rings; ketone at C-1 |
| Spiro[3.6]decane-2-carboxylic acid | C₁₁H₁₈O₂ | Cyclobutane and cycloheptane rings; carboxylic acid at C-2 |
Classification within Spirocyclic Ketone Architectures: Carbocyclic and Heterocyclic Analogues
This compound is classified as a carbocyclic spiro compound because both rings are composed entirely of carbon atoms. wikipedia.org Spiro compounds can be broadly categorized based on the elemental composition of their ring systems.
Carbocyclic Spiro Ketones: These compounds, like this compound, have rings containing only carbon atoms. The spiro atom in such cases is a quaternary carbon. wikiwand.com The synthesis of these structures often involves the dialkylation of an activated carbon center. wikiwand.com
Heterocyclic Spiro Ketones: This class of compounds contains one or more heteroatoms (e.g., nitrogen, oxygen, sulfur) within one or both of the rings. wikipedia.orgthieme-connect.com These are common in medicinal chemistry and natural products. For instance, the reaction of a cyclic ketone with a diol can form a heterocyclic spiroketal, such as 1,4-dioxaspiro[4.5]decane. scribd.comlscollege.ac.in
Heterocyclic analogues of this compound could include structures where a carbon atom in either the cyclobutane or cycloheptane ring is replaced by a heteroatom. Examples of related heterocyclic spiro systems include:
1-Thia-4-azaspiro[4.5]decan-3-one : A spiro compound containing a thiazolidinone ring. nih.gov
1,7-Diazaspiro[4.5]decan-2-one : A spiro-lactam. acs.org
2-Aza-spiro[4.5]decan-3-one : Formed from the intramolecular cyclization of gabapentin. researchgate.net
1,8-Diazathis compound : A heterocyclic compound with two nitrogen atoms in its spiro structure. evitachem.com
The introduction of heteroatoms significantly influences the chemical and biological properties of the spirocyclic framework. thieme-connect.com
Table 2: Classification of Spiro Compounds
| Classification | Ring Composition | Example |
| Carbocyclic | All-carbon rings | This compound |
| Heterocyclic | One or more heteroatoms in the rings | 1-Thia-4-azaspiro[4.5]decan-3-one |
Stereochemical Aspects of this compound: Intrinsic Chirality and Conformational Preferences
The unique structural arrangement of spiro compounds often leads to interesting stereochemical properties. lscollege.ac.in The two rings in a spiro compound are generally not in the same plane; they are typically orthogonal to each other. scribd.comthieme-connect.com
Intrinsic Chirality: this compound possesses a spiro center, which can be a source of chirality. lscollege.ac.in Even without four different substituents in the traditional sense, the spiro atom can be a stereogenic center. lscollege.ac.in This can give rise to a form of chirality known as axial chirality, resulting from the twisted arrangement of the two rings. wikiwand.com This is analogous to the chirality observed in allenes and sterically hindered biaryls. wikiwand.com The assignment of absolute configuration to spiro compounds can be challenging but is crucial for understanding their biological activity. wikiwand.com
Conformational Preferences: The rigidity of the spirocyclic system, particularly with small to medium-sized rings, provides a fixed spatial arrangement of functional groups. thieme-connect.com The conformational flexibility of this compound will be influenced by the puckering of both the cyclobutane and cycloheptane rings. The cyclobutane ring is known to exist in a puckered conformation to relieve ring strain. The cycloheptane ring is flexible and can adopt several low-energy conformations, such as the twist-chair and chair forms. The specific conformational preferences of this compound would require detailed computational studies to determine the lowest energy arrangement of the two rings relative to each other. The presence of the ketone group on the four-membered ring will also influence the local geometry and electronic distribution.
The fixed three-dimensional structure of spiro compounds is a key feature that makes them attractive scaffolds in drug design, as they can hold pharmacophoric groups in well-defined orientations. nih.govthieme-connect.com
Reactivity and Mechanistic Investigations of Spiro 3.6 Decan 2 One and Its Derivatives
Ring-Opening and Ring-Expansion Reactions in Spiroketone Frameworks
Spiroketones, including spiro[3.6]decan-2-one, can undergo synthetically useful ring-opening and ring-expansion reactions, often driven by the release of ring strain, particularly from the four-membered ring. A prominent example of such a transformation is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.org
In the case of this compound, the Baeyer-Villiger oxidation can theoretically lead to two different lactone products, resulting from the migration of either the spirocyclic quaternary carbon or the methylene (B1212753) carbon of the cyclobutane (B1203170) ring. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org Therefore, in the Baeyer-Villiger oxidation of this compound, the migration of the more substituted spiro carbon is expected to be the major pathway, leading to the formation of a seven-membered lactone fused to the cycloheptane (B1346806) ring.
The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and proceeds through the Criegee intermediate. wikipedia.orgnrochemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxy acid to the carbonyl carbon. organicchemistrytutor.com The subsequent rearrangement with migration of one of the alpha-carbons and elimination of a carboxylate anion leads to the lactone product. organicchemistrytutor.com The stereochemistry of the migrating carbon is retained during the reaction. organicchemistrytutor.com
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of a Spiroketone Analog
| Substrate | Oxidant | Major Product | Minor Product | Ratio |
| Spiro[4.5]decan-6-one | m-CPBA | 1-Oxa-spiro[5.5]undecan-7-one | 6-Oxa-spiro[4.6]undecan-7-one | >95:5 |
Functional Group Interconversions on the this compound Scaffold
The carbonyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the introduction of new functionalities and the modification of the spirocyclic framework.
The ketone functionality of this compound can be chemoselectively reduced to the corresponding secondary alcohol, spiro[3.6]decan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its compatibility with a wider range of functional groups. libretexts.org The reduction occurs via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org
Due to the spirocyclic nature of the molecule, the approach of the hydride reagent can be influenced by the steric hindrance imposed by the adjacent cycloheptane ring, potentially leading to diastereoselectivity in the formation of the alcohol. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), can enhance this diastereoselectivity, favoring the formation of the sterically less hindered alcohol. nih.gov
Conversely, the corresponding alcohol, spiro[3.6]decan-2-ol, can be oxidized back to the ketone using various oxidizing agents. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC).
Table 2: Diastereoselectivity in the Reduction of a Spiroketone Analog
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial alcohol) |
| 4-tert-Butylcyclohexanone | NaBH4 | Methanol | 25 | 80:20 |
| 4-tert-Butylcyclohexanone | L-Selectride | THF | -78 | 5:95 |
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols. This reaction provides a straightforward method for introducing new carbon-carbon bonds at the C2 position.
The α-protons adjacent to the carbonyl group in this compound are acidic (pKa ≈ 19-20) and can be removed by a strong base to form an enolate. udel.eduscribd.com This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce substituents at the C1 or C3 positions. libretexts.orgyoutube.com The regioselectivity of enolate formation (at C1 vs. C3) can be controlled by the reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while a smaller, weaker base at higher temperatures allows for equilibration to the more substituted (thermodynamic) enolate. udel.eduochemacademy.commasterorganicchemistry.com
Photochemical Reactions and Photo-Induced Transformations in Spiroketone Systems
The carbonyl group in this compound can absorb ultraviolet light, leading to electronically excited states that can undergo a variety of photochemical reactions. Two of the most common photochemical pathways for ketones are the Norrish Type I and Norrish Type II reactions. wikipedia.org
The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a diradical intermediate. wikipedia.orgyoutube.com For this compound, this can lead to the cleavage of either the C1-C2 or the C2-C3 bond. The subsequent fate of the diradical can include decarbonylation to form an alkene, or intramolecular recombination to yield different cyclic products. scispace.com
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. askfilo.com This is followed by either cleavage of the α,β-carbon-carbon bond (to form an enol and an alkene) or intramolecular cyclization to form a cyclobutanol (B46151) derivative. askfilo.com The feasibility of the Norrish Type II reaction in this compound depends on the accessibility of γ-hydrogens in the cycloheptane ring.
Another important photochemical reaction for ketones is the [2+2] photocycloaddition with alkenes to form oxetanes (Paternò-Büchi reaction). This reaction involves the excitation of the ketone to a triplet state, which then adds to the alkene in a stepwise manner via a 1,4-diradical intermediate.
Detailed Mechanistic Studies of this compound Formation and Reactions (e.g., Kinetic Isotopic Effects, pH Dependency)
Detailed mechanistic studies provide deeper insights into the reaction pathways of this compound. While specific studies on this exact molecule are limited, principles from related systems can be applied.
Kinetic Isotope Effects (KIEs) can be used to probe the rate-determining step of a reaction. For instance, in the enolate formation, replacing an α-proton with deuterium (B1214612) would lead to a primary kinetic isotope effect (kH/kD > 1) if the C-H bond cleavage is the rate-determining step. Similarly, in the Baeyer-Villiger oxidation, a secondary KIE could be observed at the migrating carbon, providing information about the transition state of the rearrangement.
The pH dependency of reactions involving this compound is primarily related to the formation of the enol or enolate. nih.gov The rate of enolization is catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic. Under basic conditions, a base directly removes an α-proton to form the enolate. udel.eduscribd.com The concentration of the enolate, and therefore the rate of subsequent reactions with electrophiles, is directly dependent on the pH of the medium.
Table 3: Factors Influencing Kinetic vs. Thermodynamic Enolate Formation
| Condition | Favors Kinetic Enolate | Favors Thermodynamic Enolate |
| Base | Strong, bulky (e.g., LDA) | Strong or weak, non-bulky (e.g., NaH, NaOEt) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C) |
| Solvent | Aprotic (e.g., THF) | Protic or aprotic |
| Reaction Time | Short | Long (allowing for equilibration) |
Theoretical and Computational Investigations on Spiro 3.6 Decan 2 One
Quantum Chemical Calculations for Electronic Structure and Bonding
No specific studies on the quantum chemical calculations of the electronic structure and bonding of Spiro[3.6]decan-2-one were found.
Computational Studies of Reaction Mechanisms and Transition States
There is no available research on the computational studies of reaction mechanisms and transition states specifically involving this compound.
Conformational Landscape Analysis and Energetic Profiles
Specific conformational landscape analysis and energetic profiles for this compound have not been reported in the literature.
Ligand Design and Binding Mode Analysis Using Computational Methods
No studies concerning ligand design and binding mode analysis using computational methods for this compound were identified.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Spiro[3.6]decan-2-one as a Privileged Scaffold in Complex Molecule Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, diverse biological receptors. nih.govresearchgate.net Spirocyclic systems are increasingly recognized as privileged scaffolds due to their conformational rigidity and defined three-dimensional structure, which are advantageous traits in drug discovery and medicinal chemistry. researchgate.netnih.gov The spiro atom—the single carbon connecting the two rings—creates a fixed, orthogonal orientation of the molecular components, allowing for precise spatial presentation of functional groups for interaction with biological targets. rsc.org
The this compound framework is a prime example of such a scaffold. Its structure is a core motif found in a variety of natural products and bioactive molecules, making it an attractive starting point for synthesis. mdpi.com The synthesis of complex spirocycles can be challenging due to their inherent structural complexity and conformational rigidity. mdpi.com However, modern synthetic methods, such as intramolecular annulation and rearrangement reactions, have provided pathways to construct these valuable frameworks. nih.govnih.gov While many applications focus on heterocyclic spiro compounds, all-carbon spirocycles like this compound are foundational for building a wide range of organic molecules. wikipedia.orgmdpi.com The development of methodologies for creating spirocycles is a testament to their growing importance in generating less planar, more structurally sophisticated drug candidates. nih.gov
Role as Advanced Intermediates for Diverse Chemical Libraries
In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is essential for screening against biological targets. The this compound core serves as an excellent advanced intermediate for this purpose. Its rigid framework ensures that derivatives maintain a consistent core geometry, while allowing for functionalization at multiple positions on both the cyclobutane (B1203170) and cycloheptane (B1346806) rings. This multi-point diversification enables the creation of a vast library of analogues from a single, common intermediate.
The value of spirocyclic scaffolds in library design lies in their ability to explore three-dimensional chemical space, moving away from the flat structures that have historically dominated screening collections. nih.gov This structural diversity increases the probability of identifying potent and selective ligands for challenging biological targets like G-protein-coupled receptors. nih.gov
Below is an interactive table illustrating the potential points of diversification on the this compound scaffold for the generation of a chemical library.
| Modification Site | Ring System | Potential Functionalization | Purpose in Library Design |
| C1, C3, C4 | Cyclobutanone (B123998) | Alkylation, Halogenation, Amination | Introduce small, targeted changes to probe local binding pockets. |
| C5, C6, C7, C8, C9, C10 | Cycloheptane | Alkylation, Hydroxylation, Functional Group Interconversion | Modify solubility, metabolic stability, and overall molecular shape. |
| C2 (Carbonyl) | Cyclobutanone | Reduction to alcohol, Wittig reaction, Grignard addition | Create major structural shifts and introduce new vectors for further derivatization. |
Development of Novel Materials Incorporating this compound Frameworks (e.g., Photochromic Materials, Electron-Transporting Materials)
The unique geometry of spiro compounds makes them highly attractive for applications in materials science. rsc.org The spiro-linkage enforces an orthogonal arrangement of molecular subunits, which can prevent undesirable intermolecular interactions like π–π stacking, leading to materials with enhanced morphological stability and processability. rsc.orgresearchgate.net
Photochromic Materials: Photochromism is a reversible transformation of a chemical species between two forms with different absorption spectra, induced by light. wikipedia.org Spiro compounds, particularly spiropyrans and spirooxazines, are among the most studied classes of organic photochromic materials. monash.edulabinsights.nlresearchgate.net The process typically involves a UV-light-induced cleavage of a C-O bond, leading to a ring-opening that transforms the colorless, spiro form into a colored, planar merocyanine (B1260669) structure. labinsights.nl The rigid, non-aromatic this compound scaffold could be incorporated into larger molecular systems to tune the properties of photochromic materials, influencing factors like the rate of thermal reversion and fatigue resistance by controlling the local free volume in a polymer matrix. researchgate.net
Electron-Transporting Materials: In the field of organic electronics, spiro-configured molecules are crucial for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. researchgate.netacs.org The flagship material, Spiro-OMeTAD, is built on a 9,9'-spirobifluorene core and is prized for its ability to form stable, amorphous glass films. rsc.orgrsc.org This high glass transition temperature (Tg) and morphological stability are direct consequences of the spiro architecture, which disrupts crystal packing. researchgate.net The this compound framework, while not electronically active itself, could serve as a non-conjugated spiro center to link electronically active moieties. Such a design could produce new hole- or electron-transporting materials with high thermal stability and good film-forming properties, essential for long-lasting and efficient electronic devices. researchgate.netnih.gov
Exploitation in Fragrance Chemistry for Olfactory Properties
Spirocyclic compounds, especially ketones, represent an important class of molecules in the fragrance industry, often prized for their complex and powerful odors. researchgate.netnih.gov The rigid structure of the spirocyclic core contributes significantly to the molecule's interaction with olfactory receptors, leading to distinct scent profiles. While the specific olfactory properties of this compound are not widely documented, structure-odor relationships within the spiroketone family suggest it holds significant potential.
For instance, related spirocyclic ketones are known for a variety of valuable scents. Spiro[4.5]decanones are often associated with intense woody and vetiver-like notes, while spiro[5.5]undecanones can exhibit fruity, spicy, and iris-like characteristics. google.comresearchgate.net These compounds are valued not only for their unique scents but also for their high chemical stability, which makes them suitable for use in products like detergents. google.com The unique combination of a strained four-membered ring and a flexible seven-membered ring in this compound suggests that it and its derivatives could possess novel and interesting olfactory profiles, making them attractive targets for synthesis and evaluation by the fragrance industry. wordpress.comnih.gov
The following table summarizes the known olfactory characteristics of spiroketones structurally related to this compound.
| Compound Class | Example Structure | Reported Olfactory Notes | Reference |
| Spiro[4.5]decanones | 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one | Woody, vetiver-like | researchgate.net |
| Spiro[5.5]undecenones | Spiro[5.5]undec-1-en-3-one | Fruity, spicy, iris | google.com |
| Alkyl Cyclic Ketones | 1-Spiro[4.5]dec-7-en-7-yl-4-pent-1-one | Member of a key fragrance structural group | nih.gov |
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Methodologies for Spiro[3.6]decan-2-one
The imperative for environmentally benign chemical processes has spurred significant innovation in the synthesis of complex molecules like spiro compounds. Future methodologies for preparing this compound are expected to increasingly align with the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and improve yields for the synthesis of spiro compounds. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of various spiro compounds, using ethanol (B145695) as a green solvent and an ionic liquid as a catalyst. nih.govresearchgate.netmdpi.com This approach offers a potential pathway for the efficient and sustainable synthesis of this compound.
The use of ionic liquids as both catalysts and reaction media is another key area of innovation. nih.govresearchgate.netmdpi.com Their low volatility and high thermal stability make them attractive alternatives to traditional volatile organic solvents. Furthermore, mechanochemical methods , which involve reactions conducted by grinding solid reactants together, offer a solvent-free alternative that can lead to higher yields and reduced environmental impact. envirobiotechjournals.com
Multicomponent domino reactions are also gaining prominence as they allow for the construction of complex spirocyclic frameworks in a single synthetic operation, thereby increasing efficiency and reducing the number of purification steps. nih.govresearchgate.netmdpi.com These strategies are highly atom-economical, a core tenet of green chemistry. mdpi.com The application of such methodologies to the synthesis of this compound could significantly streamline its production.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption |
| Ionic Liquids | Use of non-volatile and recyclable reaction media, potential for enhanced catalytic activity |
| Mechanochemistry | Solvent-free reaction conditions, reduced waste, improved energy efficiency |
| Multicomponent Domino Reactions | Increased synthetic efficiency, high atom economy, reduced purification steps |
High-Throughput Synthesis and Automation in this compound Research
The exploration of the chemical space around the this compound scaffold necessitates the rapid synthesis and screening of a large number of derivatives. High-throughput synthesis (HTS) and laboratory automation are becoming indispensable tools in this endeavor. By employing robotic systems for parallel synthesis, researchers can efficiently generate libraries of this compound analogs with diverse functional groups.
Automated platforms can perform repetitive tasks such as dispensing reagents, controlling reaction conditions, and purifying products, thereby accelerating the discovery of novel compounds with desired properties. This approach is particularly valuable in medicinal chemistry, where the rapid generation of structure-activity relationships is crucial for drug development. While specific examples for this compound are not yet prevalent, the broader trend in drug discovery points towards the increasing adoption of these technologies for the synthesis of complex scaffolds. mdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of chemical synthesis and drug discovery. For a target molecule like this compound, these computational tools can be leveraged in several ways.
Retrosynthetic analysis , the process of deconstructing a target molecule to identify potential starting materials and reaction pathways, can be significantly enhanced by AI algorithms. These programs can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound that may not be immediately obvious to a human chemist.
Furthermore, ML models can be trained to predict the outcome and yield of chemical reactions . By inputting information about the reactants, reagents, and reaction conditions, these models can estimate the likelihood of a successful reaction, thereby saving valuable time and resources in the laboratory. This predictive power can guide the optimization of synthetic routes to this compound, leading to more efficient and reliable production methods.
In the context of drug design, AI can be used to design novel this compound derivatives with specific biological activities . By learning from large datasets of known active compounds, these algorithms can propose new structures that are likely to exhibit desired pharmacological properties, accelerating the hit-to-lead optimization process.
| AI/ML Application | Impact on this compound Research |
| Retrosynthetic Analysis | Proposal of novel and efficient synthetic routes |
| Reaction Outcome Prediction | Optimization of reaction conditions and increased synthetic success rates |
| De Novo Drug Design | Generation of novel derivatives with predicted biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Spiro[3.6]decan-2-one, and how can researchers evaluate their efficiency?
- Methodological Answer : Optimizing synthesis involves multi-step pathways (e.g., cyclization, spiro-ring formation) and evaluating efficiency through metrics like yield, purity, and scalability. Techniques such as NMR, mass spectrometry, and X-ray crystallography validate structural integrity. Researchers should follow standardized protocols (e.g., SPIROS guidelines) for reproducibility and document reaction conditions (temperature, catalysts) meticulously .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations can predict reactivity by analyzing electronic properties and transition states. Researchers should validate computational models against experimental data and use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to ensure alignment with research goals. Cross-referencing with systematic reviews of similar spiro compounds enhances predictive accuracy .
Q. How can researchers ensure the reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Reproducibility requires detailed protocols (e.g., reagent purity, equipment calibration) and inter-laboratory validation. Data sharing platforms and adherence to SPIROS checklists improve transparency. Researchers should also address variability through sensitivity analyses and report negative results to avoid publication bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions arise from sample purity, instrumentation differences, or environmental factors. Systematic replication studies, meta-analyses of existing data, and advanced techniques (e.g., 2D-NMR, high-resolution MS) clarify discrepancies. Researchers should apply evidence-based frameworks (e.g., PICO) to isolate variables and prioritize peer-reviewed datasets .
Q. How to design experiments to investigate the stereochemical effects of this compound in asymmetric catalysis?
- Methodological Answer : Focus on chiral analysis via HPLC/GC with chiral columns and kinetic studies to assess enantioselectivity. Control variables (e.g., solvent polarity, temperature) and use computational models to predict stereochemical outcomes. Align experimental design with FINER criteria to ensure relevance and feasibility .
Q. How to apply machine learning models to predict the biological activity of this compound analogs?
- Methodological Answer : Curate high-quality datasets (e.g., binding affinities, toxicity profiles) and employ algorithms like Random Forest or Neural Networks. Validate models using cross-validation and external datasets. Collaborate with computational biologists to integrate domain-specific knowledge and address overfitting risks. Transparent reporting of hyperparameters and data sources is critical .
Methodological Frameworks and Tools
- Systematic Reviews : Use platforms like Web of Science to identify research gaps and avoid redundancy. Systematic reviews should precede experimental work to align with evidence-based principles .
- Data Integrity : Maintain raw data archives and use plagiarism-checking software to ensure originality. Document methodological deviations to uphold scientific integrity .
- Ethical Considerations : For biological studies, obtain ethical approvals and disclose participant selection criteria transparently, following guidelines for human/animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
